molecular formula C13H13NO3 B8661326 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one CAS No. 1333331-85-3

3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one

Cat. No. B8661326
Key on ui cas rn: 1333331-85-3
M. Wt: 231.25 g/mol
InChI Key: RZNJYFAROYIMSQ-UHFFFAOYSA-N
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Patent
US09024032B2

Procedure details

A suspension of 3-[(4-methoxybenzyl)oxy]-4H-pyran-4-one (6.2 g, 26.7 mmol) and 120 mL of NH3.H2O was sealed in a glass tube, and the mixture was stirred at 100° C. After 18 h, the reaction mixture was filtered and the collected solid was washed with MeOH to give 3-[(4-methoxybenzyl)oxy]pyridin-4(1H)-one. 1H-NMR (DMSO, 400 MHz) δ 11.27 (s, 1H), 7.50 (s, 1H), 7.41 (s, 1H), 7.30 (dd, J=8.4, 2.8 Hz, 2H), 6.90 (m, 2H), 6.13 (s, 1H), 4.8(s, 2H), 3.72 (s, 3H). MS (M+H)+ 232.0.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][C:9]2[C:14](=[O:15])[CH:13]=[CH:12]O[CH:10]=2)=[CH:5][CH:4]=1.[NH3:18].O>>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][C:9]2[C:14](=[O:15])[CH:13]=[CH:12][NH:18][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
COC1=CC=C(COC2=COC=CC2=O)C=C1
Name
Quantity
120 mL
Type
reactant
Smiles
N.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a glass tube
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the collected solid was washed with MeOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C(COC2=CNC=CC2=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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